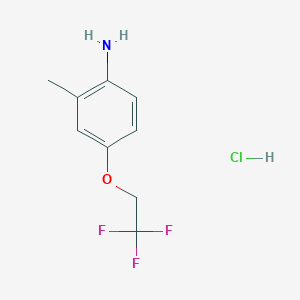

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVFAMCWTKVENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aniline derivatives from nucleophilic substitution .

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride, a chemical compound with the molecular formula and a molecular weight of 241.64 g/mol, has diverse applications in scientific research. It is used as an intermediate in synthesizing various organic compounds, in the study of enzyme interactions, and as a probe in biochemical assays. This compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions, often in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. In industrial settings, the production may involve large-scale chemical reactors where reactants are combined in precise ratios and purified through crystallization or other separation techniques.

This compound can undergo various chemical reactions:

- Oxidation: Forms corresponding quinone derivatives.

- Reduction: Forms amine derivatives.

- Substitution: Participates in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

This compound is of interest for its potential biological activities, particularly in medicinal chemistry. Research has demonstrated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines . For instance, studies have shown that derivatives with trifluoroethoxy groups can inhibit cell proliferation in A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells .

Antiproliferative Effects

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | A549 | <5 |

| 9d | MCF7 | <3 |

| 9e | HCT116 | <5 |

One study found that a related compound with a trifluoroethoxy group induced apoptosis in A549 cells in a concentration-dependent manner. The percentage of early apoptotic cells increased significantly from 4.33% at 1 μM to 29.47% at 10 μM.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Cell Cycle Arrest: Treatment with related compounds caused cell cycle arrest at the G1 or G2/M phases, suggesting a disruption in normal cell cycle progression.

- Apoptosis Induction: The compound has been shown to promote apoptotic pathways, which may involve activation of caspases and other pro-apoptotic factors.

- Inhibition of Key Enzymes: Similar compounds have been reported to inhibit sterol 14α-demethylase, an enzyme critical for fungal growth, indicating potential antifungal properties.

Related Compounds

- 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline: Lacks the hydrochloride group but shares similar chemical properties.

- 4-(2,2,2-Trifluoroethoxy)aniline: Lacks the methyl group but has similar reactivity.

- 2-Methyl-4-(2,2,2-trifluoroethoxy)phenol: Has a hydroxyl group instead of an amine group.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroethoxy-aniline scaffold is prevalent in medicinal and industrial chemistry. Below is a comparative analysis of structurally related compounds:

Key Differences :

Substituent Position and Reactivity :

- The 2-methyl group in the target compound sterically hinders electrophilic substitution at the ortho position, unlike 3-chloro-4-(trifluoroethoxy)aniline , where the electron-withdrawing Cl enhances para-directed reactivity .

- Pyridine derivatives (e.g., ) exhibit distinct electronic properties due to the nitrogen heteroatom, enabling diverse reactivity in coordination chemistry .

Synthetic Efficiency :

- The target compound’s synthesis mirrors methods for analogs (e.g., HBTU-mediated coupling), but yields vary based on substituent compatibility. For example, 4-(trifluoroethoxy)aniline derivatives show lower yields (38.5%) under acidic hydrolysis , whereas trifluoroethoxy-pyridine intermediates require oxidative steps .

Biological and Industrial Relevance :

- 2-Methyl-4-(trifluoroethoxy)aniline HCl is a precursor for proton pump inhibitors (e.g., lansoprazole analogs) , while 3-chloro-4-(trifluoroethoxy)aniline is used in herbicide synthesis (e.g., triflusulfuron-methyl) .

- Toxicity data for most analogs remain understudied, highlighting the need for cautious handling .

Table 2: Physicochemical and Application Comparison

Research Findings and Implications

- Fluorine Impact : The trifluoroethoxy group enhances metabolic stability and lipophilicity, critical for drug bioavailability .

- Synthetic Challenges : Steric hindrance from the 2-methyl group complicates direct functionalization, necessitating optimized coupling agents (e.g., HBTU) .

- Regulatory Notes: Limited toxicological data for this compound class underscores the need for rigorous safety profiling .

Biological Activity

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS Number: 1431962-93-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate the trifluoroethoxy group into the aniline structure. The process typically includes:

- Formation of the Aniline Derivative : The initial step involves the reaction of 2-methyl-4-nitroaniline with trifluoroethanol under acidic conditions to yield the desired aniline derivative.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Antiproliferative Effects

Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with trifluoroethoxy groups can inhibit cell proliferation in A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells with IC50 values often below 5 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | A549 | <5 |

| 9d | MCF7 | <3 |

| 9e | HCT116 | <5 |

Case Study : In one study, a related compound with a trifluoroethoxy group was found to induce apoptosis in A549 cells in a concentration-dependent manner. The percentage of early apoptotic cells increased significantly from 4.33% at 1 μM to 29.47% at 10 μM .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with related compounds caused cell cycle arrest at the G1 or G2/M phases, suggesting a disruption in normal cell cycle progression .

- Apoptosis Induction : The compound has been shown to promote apoptotic pathways, which may involve activation of caspases and other pro-apoptotic factors .

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit sterol 14α-demethylase, an enzyme critical for fungal growth, indicating potential antifungal properties .

Toxicity and Safety Profile

The toxicity profile of this compound suggests it may pose risks if not handled properly. The compound is classified as harmful if swallowed or inhaled, necessitating caution during handling and application in research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.